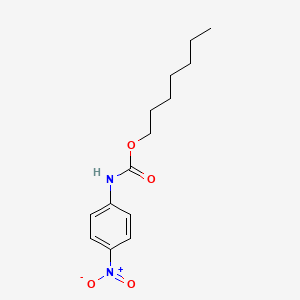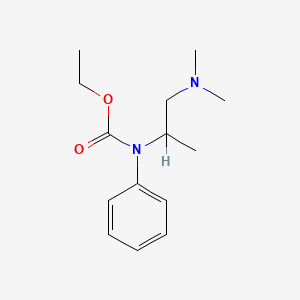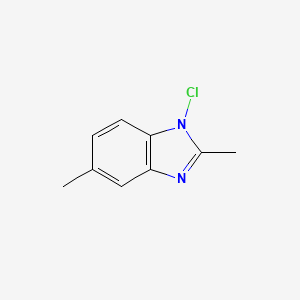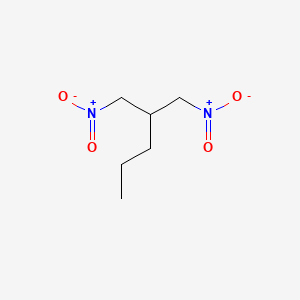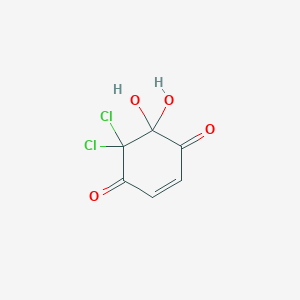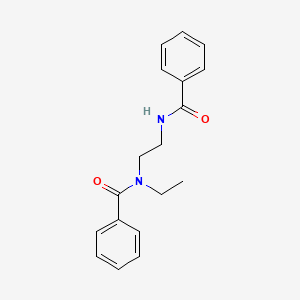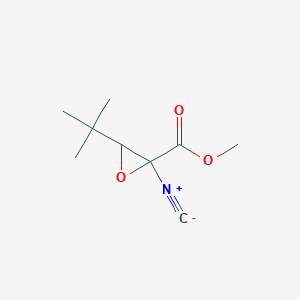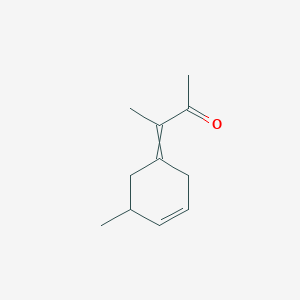![molecular formula C18H17ClN2 B14363623 2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride CAS No. 93208-57-2](/img/structure/B14363623.png)
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride is a chemical compound with the molecular formula C18H17N2Cl. It is a derivative of carbazole, a class of compounds known for their diverse biological activities and applications in various fields .
準備方法
The synthesis of 2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: These reactions often involve the formation of the pyrido[4,3-b]carbazole core structure through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions on the carbazole ring system.
Quaternization: The final step usually involves quaternization with a chloride source to form the chloride salt.
化学反応の分析
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of materials with specific properties, such as photophysical properties.
作用機序
The mechanism of action of 2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, inhibiting the function of topoisomerases and telomerases, which are crucial for DNA replication and cell division. This leads to the inhibition of cancer cell proliferation .
類似化合物との比較
2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride is unique compared to other carbazole derivatives due to its specific methylation pattern and chloride salt form. Similar compounds include:
Ellipticine: Another carbazole derivative with anticancer properties.
Celiptium: Known for its anticancer activity.
Alectinib: A carbazole-based compound used in cancer therapy.
特性
CAS番号 |
93208-57-2 |
|---|---|
分子式 |
C18H17ClN2 |
分子量 |
296.8 g/mol |
IUPAC名 |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;chloride |
InChI |
InChI=1S/C18H16N2.ClH/c1-11-15-10-20(3)9-8-13(15)12(2)18-17(11)14-6-4-5-7-16(14)19-18;/h4-10H,1-3H3;1H |
InChIキー |
KPDRQUXPBRQLJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=CC=CC=C43)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
